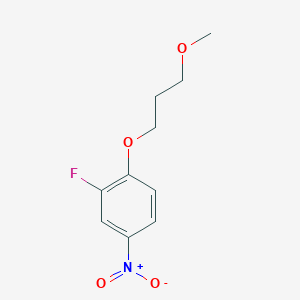

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Fluoro-1-(3-methoxypropoxy)-3-methylbenzene” is a chemical compound with the molecular formula C11H15FO2 and a molecular weight of 198.23 . It’s important to note that this is not the same as “2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene”, and the properties and reactions of these two compounds could be significantly different.

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-1-(3-methoxypropoxy)-3-methylbenzene” include a predicted boiling point of 265.0±25.0 °C and a predicted density of 1.044±0.06 g/cm3 at 20 °C and 760 Torr . Again, these properties may not apply to “this compound”.Applications De Recherche Scientifique

Organic Synthesis and Mechanistic Studies

Novel Ion Formation and Reactivity :

- The study by Dahlke and Kass (1992) on the conjugate bases of fluorobenzene and methoxybenzene with nitrous oxide demonstrated the formation of the dehydrophenoxy anion, showcasing the potential of fluorinated nitrobenzenes in generating unusual ions and exploring their reactivity in organic synthesis Dahlke & Kass, 1992.

Molecular Ordering in Smectogenic Compounds :

- Ojha and Pisipati (2003) and Ojha (2005) analyzed the molecular ordering of smectogenic compounds, including fluorinated nitrobenzenes, using quantum mechanics and computer simulations. These studies provide insights into the translatory and orientational motions of such molecules, which are crucial for understanding liquid crystal technologies Ojha & Pisipati, 2003; Ojha, 2005.

Aromatic Nucleophilic Substitution :

- Cervera, Marquet, and Martin (1996) explored the SNAr reactions of various chloronitrobenzenes, revealing how harder nucleophiles like the methoxide anion preferentially substitute fluorine atoms. This study highlights the role of fluorinated nitrobenzenes in developing new synthetic methodologies Cervera et al., 1996.

Materials Science

- Fluorinated Polyimides :

- Feiring, Auman, and Wonchoba (1993) reported the synthesis of new polyimides from 2,2'-bis(fluoroalkoxy)benzidines, derived from 3-(fluoroalkoxy) nitrobenzenes. The resulting polyimide films exhibited promising thermal, mechanical, and electrical properties for electronics applications, underscoring the utility of fluorinated nitrobenzenes in materials science Feiring et al., 1993.

Analytical Chemistry

Fluorescent Labeling for Amino Acids :

- Watanabe and Imai (1981) utilized 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids in high-performance liquid chromatography. This application is crucial for sensitive detection and quantification of amino acids, showing the analytical versatility of fluorinated nitrobenzenes Watanabe & Imai, 1981.

Dissociative Electron Attachment Studies :

- Asfandiarov et al. (2007) investigated the electron attachment to nitrobenzene derivatives, including fluoronitrobenzenes, providing insights into the interaction of electrons with these molecules. Such studies are fundamental in understanding the electronic properties of molecules and their potential use in designing new materials and processes Asfandiarov et al., 2007.

Propriétés

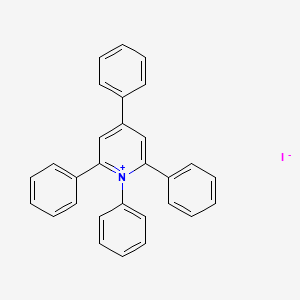

IUPAC Name |

2-fluoro-1-(3-methoxypropoxy)-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4/c1-15-5-2-6-16-10-4-3-8(12(13)14)7-9(10)11/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZHDXKZGUATPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=C(C=C1)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2725738.png)

![(2-Fluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2725740.png)

![N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid](/img/structure/B2725741.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2725744.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2725751.png)

![Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2725752.png)